Aklanonic acid
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Overview
Description
Aklanonic acid is a complex organic compound belonging to the anthracene family Anthracene derivatives are known for their diverse applications in organic synthesis, materials science, and medicinal chemistry
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aklanonic acid typically involves multi-step organic reactions. Common synthetic routes may include:
Starting Material: Anthracene or its derivatives.
Functionalization: Introduction of acetic acid and hydroxyl groups through reactions such as Friedel-Crafts acylation, oxidation, and reduction.
Final Steps: Formation of the pentenyl group and final oxidation to achieve the desired structure.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions, including temperature, pressure, and catalysts, to achieve high yields and purity. Techniques such as chromatography and crystallization are used for purification.
Chemical Reactions Analysis
Types of Reactions
Aklanonic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Mechanism of Action
The mechanism of action of Aklanonic acid involves interactions with molecular targets such as enzymes and receptors. The compound may exert its effects through pathways involving oxidative stress, inhibition of specific enzymes, or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Anthracene-9,10-dione: A simpler anthracene derivative with similar oxidation properties.
2-Anthracenecarboxylic acid: Another anthracene derivative with carboxylic acid functionality.
1,4-Dihydroxyanthraquinone: Known for its use in dyes and pigments.
Uniqueness
Aklanonic acid is unique due to its complex structure, which combines multiple functional groups, making it a versatile compound for various applications.
Properties
CAS No. |
91432-47-2 |
---|---|
Molecular Formula |
C21H16O8 |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
2-[4,5-dihydroxy-3-[(Z)-1-hydroxy-3-oxopent-1-enyl]-9,10-dioxoanthracen-2-yl]acetic acid |
InChI |
InChI=1S/C21H16O8/c1-2-10(22)8-14(24)16-9(7-15(25)26)6-12-18(20(16)28)21(29)17-11(19(12)27)4-3-5-13(17)23/h3-6,8,23-24,28H,2,7H2,1H3,(H,25,26)/b14-8- |
InChI Key |
WTCFRKORYWVLAQ-ZSOIEALJSA-N |
Isomeric SMILES |
CCC(=O)/C=C(/C1=C(C2=C(C=C1CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O)\O |
SMILES |
CCC(=O)C=C(C1=C(C2=C(C=C1CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O)O |
Canonical SMILES |
CCC(=O)C=C(C1=C(C2=C(C=C1CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aklanonic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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